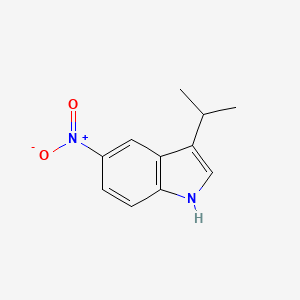
3-(1-Methylethyl)-5-nitro-1H-Indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylethyl)-5-nitro-1H-Indole is an organic compound belonging to the indole family, characterized by a nitro group at the 5-position and an isopropyl group at the 3-position of the indole ring. Indoles are significant due to their presence in many natural products and pharmaceuticals, making them a crucial subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)-5-nitro-1H-Indole typically involves the nitration of an indole precursor followed by the introduction of the isopropyl group. One common method is the nitration of 1H-indole using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. This is followed by Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the isopropyl group at the 3-position .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
化学反応の分析
Types of Reactions
3-(1-Methylethyl)-5-nitro-1H-Indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated indoles: Formed by electrophilic substitution reactions.
科学的研究の応用
3-(1-Methylethyl)-5-nitro-1H-Indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-(1-Methylethyl)-5-nitro-1H-Indole involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The indole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
5-Nitroindole: Lacks the isopropyl group at the 3-position.
3-Isopropylindole: Lacks the nitro group at the 5-position.
5-Nitro-2-methylindole: Has a methyl group instead of an isopropyl group at the 3-position.
Uniqueness
3-(1-Methylethyl)-5-nitro-1H-Indole is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activities compared to its analogs .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
5-nitro-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-6-12-11-4-3-8(13(14)15)5-9(10)11/h3-7,12H,1-2H3 |
InChIキー |
CJAQIMCLZZLZAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


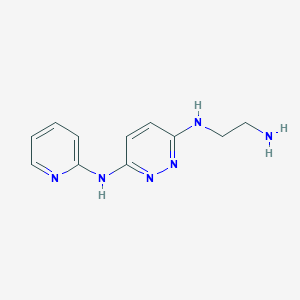
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
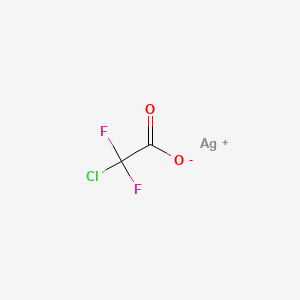
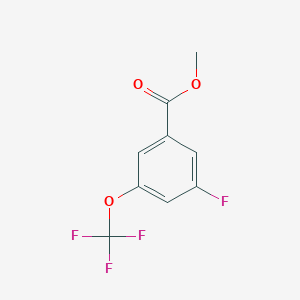
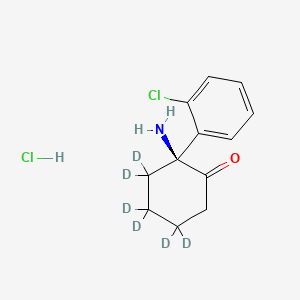
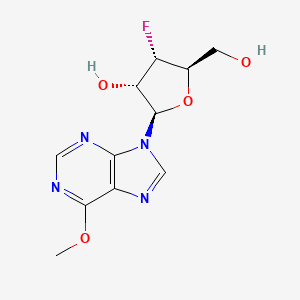
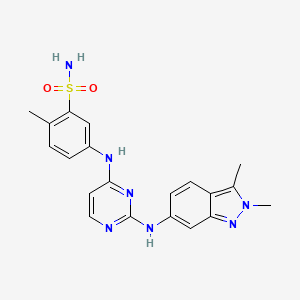
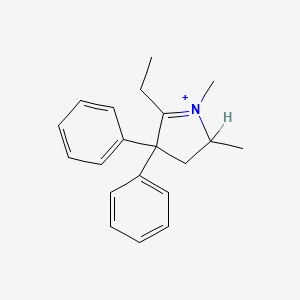
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
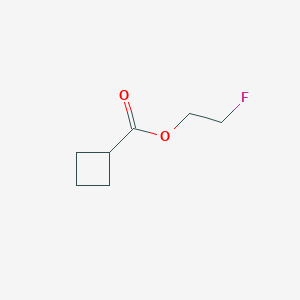
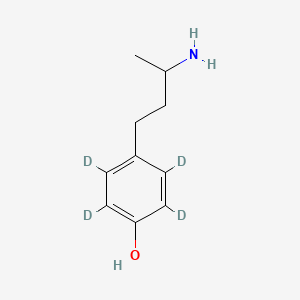
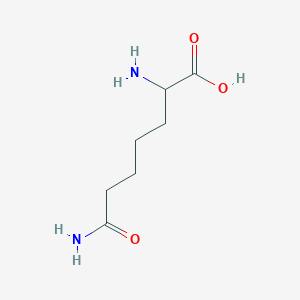
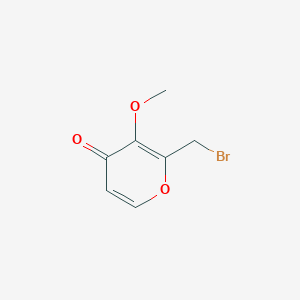
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)
